Cas no 936-08-3 (2-Bromo-4-chlorobenzoic acid)

2-Bromo-4-chlorobenzoic acid structure
2-Bromo-4-chlorobenzoic acid structure
Nome do Produto:2-Bromo-4-chlorobenzoic acid
N.o CAS:936-08-3
MF:C7H4BrClO2
MW:235.462460517883
MDL:MFCD00672930
CID:40336
PubChem ID:33126

2-Bromo-4-chlorobenzoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Bromo-4-chlorobenzoic acid
    • 2-Brom-4-Chlorbenzoes
    • 2-Brom-4-chlor-benzoesaeure
    • 4-chloro-2-bromobenzoic acid
    • 2-Bromo-4-chlorobenzoic acid (ACI)
    • 2-Bromo-4-chlorobenzoicacid
    • 2-Bromo-4-chlorobenzoic acid,98%
    • BCP15958
    • DTXSID00275019
    • B4592
    • p-chloro(bromo)benzoic acid
    • MFCD00672930
    • A4668
    • 4-bromo-2-chlorobenzoic acid/2-bromo-4-chlorobenzoic acid
    • Benzoic acid, 2-bromo-4-chloro-
    • PB48319
    • EN300-98064
    • BBL101359
    • 2-Bromo-4-chloro-benzoicacid
    • 2-Bromo-4chlorobenzoic acid
    • AC-3903
    • 2-bromo-4-chlorobenzoic acid/4-bromo-2-chlorobenzoic acid
    • AKOS005215803
    • STL555155
    • 936-08-3
    • CS-W002662
    • 2-bromo-4-chloro-benzoic Acid
    • DB-024287
    • SCHEMBL395189
    • BP-20255
    • SY016936
    • PS-7660
    • Z1269165449
    • 4-bromo-2-chlobenzoic acid/ 2-bromo-4-chlorobenzoic acid
    • 2-Bromo-4-chlorobenzoic acid, 97%
    • MDL: MFCD00672930
    • Inchi: 1S/C7H4BrClO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
    • Chave InChI: USMQLFCVCDEXAK-UHFFFAOYSA-N
    • SMILES: O=C(C1C(Br)=CC(Cl)=CC=1)O

Propriedades Computadas

  • Massa Exacta: 233.90800
  • Massa monoisotópica: 233.908
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 163
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 37.3A^2
  • XLogP3: 2.9

Propriedades Experimentais

  • Cor/Forma: Pale-yellow to Yellow-brown Solid
  • Densidade: 1.809
  • Ponto de Fusão: 157.0 to 161.0 deg-C
  • Ponto de ebulição: 326.5°Cat760mmHg
  • Ponto de Flash: 151.3℃
  • PSA: 37.30000
  • LogP: 2.80070

2-Bromo-4-chlorobenzoic acid Informações de segurança

2-Bromo-4-chlorobenzoic acid Dados aduaneiros

  • CÓDIGO SH:2916399090
  • Dados aduaneiros:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Bromo-4-chlorobenzoic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4592-5G
2-Bromo-4-chlorobenzoic Acid
936-08-3 >96.0%(GC)(T)
5g
¥250.00 2024-04-15
ChemScence
CS-W002662-500g
2-Bromo-4-chlorobenzoic acid
936-08-3 99.41%
500g
$402.0 2022-04-26
eNovation Chemicals LLC
D553520-10g
2-BroMo-4-chlorobenzoic acid
936-08-3 97%
10g
$238 2023-09-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H59777-1g
2-Bromo-4-chlorobenzoic acid, 97%
936-08-3 97%
1g
¥658.00 2023-03-02
Enamine
EN300-98064-50.0g
2-bromo-4-chlorobenzoic acid
936-08-3 95.0%
50.0g
$77.0 2025-03-21
Enamine
EN300-98064-100.0g
2-bromo-4-chlorobenzoic acid
936-08-3 95.0%
100.0g
$126.0 2025-03-21
eNovation Chemicals LLC
D781421-100g
2-Bromo-4-chlorobenzoic Acid
936-08-3 98%
100g
$130 2024-07-20
TRC
B683623-250mg
2-Bromo-4-chlorobenzoic acid
936-08-3
250mg
$ 75.00 2023-04-18
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY016936-100g
3,4-Dichlorophenethylamine
936-08-3 ≥98%
100g
¥372.0 2023-09-15
AstaTech
66889-4*25/G
2-BROMO-4-CHLORO-BENZOIC ACID
936-08-3 98%
4*25/G
$399 2022-06-01

2-Bromo-4-chlorobenzoic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  2 h, 0 °C
1.2 Reagents: Copper bromide (CuBr2) Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
Referência
Preparation of thiophene- and thiazolesulfonamides as antineoplastic agents
, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  5 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) Solvents: Water ;  5 min; 10 min, 90 °C; 90 °C → rt
Referência
The synthesis and electronic absorption spectra of 3-phenyl-3(4-pyrrolidino-2-substituted phenyl)-3H-naphtho[2,1-b]pyrans: further exploration of the ortho substituent effect
Gabbutt, Christopher D.; Heron, B. Mark; Instone, Alicia C., Tetrahedron, 2006, 62(4), 737-745

Método de produção 3

Condições de reacção
Referência
Neurotropic and psychotropic agents. The 3-hydroxy derivative of the neuroleptic oxyprothepin and some other 3,8-disubstituted 10-piperazinodibenzo[b,f]thiepin derivatives
Sindelar, K.; Kopicova, Z.; Metysova, J.; Protiva, M., Collection of Czechoslovak Chemical Communications, 1975, 40(11), 3530-44

Método de produção 4

Condições de reacção
Referência
Acyl Sulfonamide Anti-Proliferatives: Benzene Substituent Structure-Activity Relationships for a Novel Class of Antitumor Agents
Lobb, Karen L.; Hipskind, Philip A.; Aikins, James A.; Alvarez, Enrique; Cheung, Yiu-Yin; et al, Journal of Medicinal Chemistry, 2004, 47(22), 5367-5380

Método de produção 5

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water
1.2 Reagents: Water
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referência
Application of organolithium and related reagents in synthesis. Part XVI. Synthetic strategies based on aromatic metalation. A concise regiospecific conversion of chlorobenzoic acids into their benzylated derivatives
Epsztajn, J.; Bieniek, A.; Kowalska, J. A., Monatshefte fuer Chemie, 1996, 127, 701-715

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Copper bromide (CuBr)
Referência
Making light work in colour chemistry
Aiken, S.; Gabbutt, C. D.; Heron, B. M.; Instone, A. C.; Horton, P. N.; et al, Advances in Colour Science and Technology, 2004, 7(3), 55-65

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  cooled; 2 h, 0 °C
1.2 Reagents: Copper bromide (CuBr) Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
Referência
Preparation of benzoylsulfonamide and sulfonylbenzamidine angiogenesis inhibitors for use as antitumor agents
, World Intellectual Property Organization, , ,

2-Bromo-4-chlorobenzoic acid Raw materials

2-Bromo-4-chlorobenzoic acid Preparation Products

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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:936-08-3)2-Bromo-4-chlorobenzoic acid
A935390
Pureza:99%
Quantidade:500g
Preço ($):358.0